![molecular formula C12H18N2O3S B400455 N-[4-(butylsulfamoyl)phenyl]acetamide CAS No. 72225-61-7](/img/structure/B400455.png)

N-[4-(butylsulfamoyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

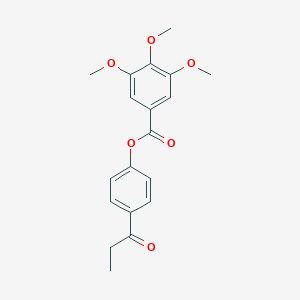

“N-[4-(butylsulfamoyl)phenyl]acetamide” is a chemical compound with the linear formula C12H18N2O3S . It has a molecular weight of 270.353 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H18N2O3S . It has a molecular weight of 270.353 .

Aplicaciones Científicas De Investigación

Electronic and Biological Interactions

- Electron Behavior and Biological Properties : N-[4-(Ethylsulfamoyl)phenyl]acetamide shows significant electron behavior and biological properties when investigated using DFT tools. The molecular docking study indicates potential fungal and cancer activities of the compound (Bharathy et al., 2021).

Synthesis and Antimicrobial Studies

- Antimicrobial Activities : Sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide, were synthesized and characterized, with studies showing that these derivatives do not exhibit significant antibacterial or antifungal activities (Lahtinen et al., 2014).

Chemoselective Acetylation

- Intermediate for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs, with studies on chemoselective monoacetylation showing promising results (Magadum & Yadav, 2018).

Enzyme Inhibition

- Chymotrypsin Inhibitors : Synthesized N-substituted sulfamoylacetamides, including variants of N-[4-(butylsulfamoyl)phenyl]acetamide, were found to be moderate inhibitors of the enzyme α-Chymotrypsin (Siddiqui et al., 2017).

Metallophthalocyanines Synthesis

- Soluble Metallo-phthalocyanines : New metallophthalocyanines with N-(4-(3,4-dicyanophenoxy)phenyl)acetamide units have been synthesized, enhancing solubility compared to unsubstituted phthalocyanines, useful in various applications (Ağırtaş & İzgi, 2009).

Anti-Arthritic and Anti-Inflammatory Activity

- N-(2-Hydroxy phenyl) Acetamide in Arthritis : Demonstrates promising anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis in rats (Jawed et al., 2010).

Two-Photon Absorption Enhancement

- Cooperative Enhancement in Triphenylamine Derivatives : N-(4-(4-(diphenylamino)styryl)phenyl)acetamide and its derivatives show strong cooperative enhancement of two-photon absorption, indicating potential in various optical applications (Wang et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(butylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-3-4-9-13-18(16,17)12-7-5-11(6-8-12)14-10(2)15/h5-8,13H,3-4,9H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZSXTHPECFWFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-3-chlorobut-2-enyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B400373.png)

![2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B400377.png)

![2-[(4-fluorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B400381.png)

![N-{4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-nitrophenyl}acetamide](/img/structure/B400384.png)

![diethyl 5-(5,8-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B400388.png)

![5-Chloro-2-[4-({4-chloro-3-nitrobenzylidene}amino)phenyl]-1,3-benzoxazole](/img/structure/B400390.png)

![4-Bromo-2-methoxy-6-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)imino]methyl}phenol](/img/structure/B400393.png)

![2-Ethoxy-6-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B400395.png)

![3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400396.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B400398.png)

![2-chloro-N-[3-({3-ethoxy-2-hydroxy-5-nitrobenzylidene}amino)phenyl]benzamide](/img/structure/B400399.png)